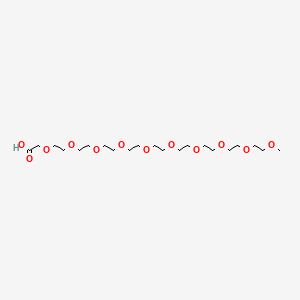

mPEG9-CH2COOH

Description

Structure

2D Structure

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O12/c1-24-2-3-25-4-5-26-6-7-27-8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-19-33-20-21(22)23/h2-20H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVLEAQJQOTYFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30435826 | |

| Record name | 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontan-31-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405518-55-0 | |

| Record name | 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontan-31-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Mpeg9 Ch2cooh and Its Derivatives

Strategies for Precision Synthesis of Monodisperse mPEG-Carboxylic Acid Chains

The creation of monodisperse mPEG-carboxylic acid chains, where each molecule has the exact same number of repeating ethylene (B1197577) glycol units, is crucial for ensuring batch-to-batch consistency and predictable in vivo behavior of PEGylated therapeutics. Polydispersity, a common issue with traditional polymerization of ethylene oxide, can lead to variations in drug efficacy and clearance rates. To overcome this, precision synthesis techniques are employed.

One prominent strategy involves a stepwise addition of ethylene glycol units, often using a Williamson ether synthesis approach. This allows for the controlled growth of the PEG chain to a specific length before the introduction of the carboxylic acid functionality. acs.org For instance, an iterative exponential growth method using potassium bis(trimethylsilyl)amide (KHMDS) has been shown to significantly accelerate the key Williamson ether synthesis steps, enabling the gram-scale production of monodisperse PEGs within a short timeframe. acs.org

Another approach to achieving monodispersity is through the purification of a commercially available polydisperse mPEG mixture to isolate the desired chain length. However, this is often a challenging and low-yielding process. Therefore, building the chain with precision from the start is the preferred method. The synthesis often begins with a monodisperse mPEG alcohol (mPEGn-OH), such as mPEG8-OH or mPEG16-OH, which serves as a scaffold for further modification. biochempeg.combiochempeg.com

Functional Group Interconversion Pathways for Carboxylic Acid Termini in mPEG9-CH2COOH

The introduction of the terminal carboxylic acid group onto the mPEG chain is a key synthetic step. This is typically achieved through the conversion of a terminal hydroxyl group. conicet.gov.ar A common method involves the reaction of the mPEG alcohol (mPEG9-OH) with a protected haloacetic acid derivative, such as t-butyl bromoacetate, followed by deprotection of the resulting ester to yield the carboxylic acid. epo.orggoogle.com

Alternatively, oxidation of the terminal hydroxyl group can be employed. A two-step oxidation process, where the alcohol is first oxidized to an aldehyde and then further to a carboxylic acid, provides a controlled route. conicet.gov.ar For example, mPEG-alcohols can be oxidized to the corresponding aldehydes under mild conditions, and these aldehydes can then be cleanly converted to carboxylic acids using reagents like iodine in an alkaline medium. conicet.gov.ar This method is advantageous as it can be applied to mPEG chains with varying aliphatic linkers. conicet.gov.ar

The direct conversion of other functional groups, such as amides, to carboxylic acids can also be considered, though this is less common in the context of PEG synthesis. figshare.comsolubilityofthings.comslideshare.net The choice of pathway often depends on the starting materials, desired purity, and scalability of the reaction.

Derivatization Techniques for this compound for Enhanced Reactivity and Specificity

The carboxylic acid group of this compound is often not reactive enough for direct conjugation to biomolecules under mild physiological conditions. conicet.gov.ar Therefore, it is typically activated to form a more reactive species that can readily couple with nucleophiles like primary amines on proteins and peptides. thermofisher.com

N-Hydroxysuccinimide (NHS) Ester Activation of this compound

Activation of this compound with N-hydroxysuccinimide (NHS) to form an NHS ester is one of the most widely used methods for creating an amine-reactive PEGylating agent. biochempeg.combiochempeg.com This reaction is typically mediated by a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). polysciences.comthermofisher.com The NHS ester reacts efficiently with primary amines at a pH range of 7-9 to form stable amide bonds. biochempeg.combiochempeg.com The reaction is relatively fast and proceeds under mild conditions, which is crucial for maintaining the integrity of sensitive biomolecules. biochempeg.com

The general reaction is as follows: this compound + NHS → (in the presence of EDC/DCC) → mPEG9-CH2CO-NHS

This activated ester can then be used for the PEGylation of proteins, peptides, and other amine-containing molecules. conicet.gov.arresearchgate.net

Carbodiimide Coupling Reagents for Amide Bond Formation with this compound

Carbodiimides, particularly EDC, are zero-length crosslinkers that facilitate the direct conjugation of carboxylic acids to primary amines. thermofisher.comthermofisher.com In this reaction, EDC activates the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. thermofisher.com This intermediate can then react with a primary amine to form a stable amide bond, with EDC being released as a soluble urea (B33335) byproduct. thermofisher.com

The reaction can be performed as a one-pot synthesis where the mPEG-acid, the amine-containing molecule, and EDC are mixed together. To improve efficiency and reduce side reactions, NHS or its water-soluble analogue, Sulfo-NHS, is often added to convert the unstable O-acylisourea intermediate into a more stable amine-reactive NHS ester. This two-step, one-pot reaction is a cornerstone of bioconjugation chemistry. mdpi.com The optimal pH for EDC coupling is typically around 4.5. axispharm.com

| Coupling Reagent | Description | Key Features |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | A water-soluble carbodiimide. | Commonly used for aqueous reactions; forms a soluble urea byproduct that is easily removed. thermofisher.comresearchgate.netmdpi.com |

| DCC (N,N'-Dicyclohexylcarbodiimide) | A carbodiimide that is soluble in organic solvents. | Primarily used in non-aqueous environments; the dicyclohexylurea byproduct is insoluble and can be removed by filtration. thermofisher.com |

Advanced Coupling Agents in this compound Conjugation (e.g., HATU)

For challenging coupling reactions, such as those involving sterically hindered amino acids or for maximizing yields, more advanced coupling reagents are employed. iris-biotech.de HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective uronium-based coupling agent that is known for its high reactivity and ability to suppress racemization. nih.govpeptide.com

HATU, in combination with a non-nucleophilic base like diisopropylethylamine (DIEA), activates the carboxylic acid of this compound, allowing for rapid and efficient amide bond formation. nih.gov While highly effective, the cost and potential for side reactions if used in excess require careful optimization of reaction conditions. peptide.com Other phosphonium- and uronium-based reagents like PyBOP and COMU also offer alternatives with varying degrees of reactivity and stability. iris-biotech.de

| Advanced Coupling Agent | Class | Advantages |

| HATU | Uronium Salt | High reactivity, fast reaction times, low epimerization. nih.govpeptide.com |

| PyBOP | Phosphonium Salt | An alternative to HATU, effective for many coupling reactions. iris-biotech.de |

| COMU | Uronium Salt | High reactivity and good stability, considered a standard for industrial applications. iris-biotech.de |

Purification and Isolation Methodologies for this compound Synthesized Products

The purification of this compound and its derivatives is essential to remove unreacted reagents, byproducts, and any polydisperse PEG species. The unique solubility properties of PEGs are often exploited in the purification process. conicet.gov.ar Precipitation in a non-solvent like ethyl ether or hexane (B92381) from a solution in a solvent such as methylene (B1212753) chloride or acetonitrile (B52724) is a common first step to separate the PEG derivative from low molecular weight impurities. researchgate.net

For charged species like this compound, extraction into an aqueous base from an organic solvent can be an effective purification step. researchgate.net Subsequent purification can be achieved through various chromatographic techniques. Ion-exchange chromatography is particularly useful for isolating the carboxylic acid-terminated PEG from non-functionalized or diol impurities. google.comresearchgate.net Anion exchange resins are preferred for binding the negatively charged carboxylate form of the polymer. google.com

Size-exclusion chromatography (SEC) can be used to separate based on hydrodynamic volume, which is effective for removing smaller molecules and for analyzing the molecular weight distribution of the final product. conicet.gov.ar Silica gel chromatography can also be employed, sometimes in combination with other techniques, to achieve high purity. researchgate.net For highly pure, monodisperse products, crystallization from solvents like ethanol (B145695) or toluene (B28343) can be a final purification step. epo.orgresearchgate.net The purity of the final product is often assessed by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (e.g., MALDI-TOF). acs.org

Bioconjugation Strategies Employing Mpeg9 Ch2cooh

Amine-Reactive Conjugation via the Carboxylic Acid Moiety of mPEG9-CH2COOH

The most fundamental and widely employed conjugation strategy for this compound involves the reaction of its terminal carboxylic acid group with primary amines on a target biomolecule. Primary amines are readily available on proteins at the N-terminus and on the side chains of lysine (B10760008) residues. thermofisher.com This reaction, however, does not proceed spontaneously and requires the activation of the carboxyl group to form a more reactive intermediate.

The standard method for this activation is the use of carbodiimide (B86325) chemistry, most commonly involving 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. nanopartz.com The mechanism proceeds in two primary steps:

Activation: EDC reacts with the carboxylic acid of this compound to form a highly reactive but unstable O-acylisourea intermediate.

Amine Reaction: This intermediate can directly react with a primary amine on the biomolecule to form a stable amide bond. However, the O-acylisourea intermediate is prone to hydrolysis in aqueous solutions. The addition of NHS stabilizes the activated state by converting the O-acylisourea into a more stable NHS ester. thermofisher.com This semi-stable intermediate is less susceptible to hydrolysis and reacts efficiently with primary amines to form the desired, stable amide linkage, releasing NHS as a byproduct. nih.gov

This amine-reactive conjugation is often performed at a pH range of 7.2 to 8.5 to ensure that the target lysine residues are deprotonated and sufficiently nucleophilic. thermofisher.com The resulting conjugate links the PEG moiety to the biomolecule via a stable amide bond. Because proteins typically have multiple surface-exposed lysine residues, this method generally results in random PEGylation, producing a heterogeneous mixture of conjugates with varying numbers of PEG chains attached at different locations. researchgate.net

Table 1: Key Reagents and Conditions for Amine-Reactive Conjugation

| Component | Function | Typical Reaction Conditions |

|---|---|---|

| This compound | PEGylating agent | Provides the hydrophilic PEG spacer. |

| EDC (or EDAC) | Carbodiimide activator | Activates the terminal -COOH group. |

| NHS (or Sulfo-NHS) | Stabilizing agent | Forms a semi-stable, amine-reactive NHS ester to improve efficiency and reduce hydrolysis. |

| Biomolecule (e.g., Protein) | Conjugation target | Provides primary amine groups (N-terminus, Lysine side chains). |

| Reaction Buffer | Solvent system | Typically a buffer at pH 7.2-8.5, such as phosphate-buffered saline (PBS). |

Site-Specific Bioconjugation Approaches Leveraging this compound

While random amine-reactive coupling is robust, it can lead to a loss of biological activity if PEGylation occurs at or near a protein's active site. Site-specific conjugation aims to attach the PEG linker to a predetermined location on the biomolecule, ensuring a homogeneous product with preserved function. Although this compound itself does not inherently direct site-specificity, it is a critical component in strategies designed to achieve it.

These approaches often involve two stages: the introduction of a unique, bioorthogonal reactive handle onto the protein, followed by conjugation with a suitably modified linker. For instance, a cysteine residue can be introduced at a specific, non-critical location on a protein's surface through genetic engineering. Cysteine contains a thiol (-SH) group, which is significantly more reactive under specific conditions than other amino acid side chains. While this compound does not directly react with thiols, it can be conjugated to a bifunctional linker that does. For example, the carboxyl group of this compound can be reacted with one end of a molecule that has a maleimide (B117702) group at the other end. This mPEG9-maleimide derivative can then be reacted specifically with the engineered cysteine residue on the protein.

Another strategy involves targeting N-terminal amino acids. Specific reaction conditions can be optimized to selectively target the alpha-amine group at the N-terminus of a protein, which often has a lower pKa than the epsilon-amine of lysine, allowing for conjugation at a lower pH. By controlling the reaction pH, a degree of site-selectivity for the N-terminus can be achieved using the standard EDC/NHS chemistry with this compound. nih.gov

Advanced Bioconjugation Techniques Facilitated by this compound Derivatives

The versatility of the carboxylic acid group allows this compound to be a starting point for creating more complex and highly specific PEGylating reagents for advanced applications.

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and specific method for bioconjugation. To utilize this compound in this context, it must first be derivatized to contain either an azide (B81097) or an alkyne group. This is readily achieved by using EDC/NHS chemistry to couple the carboxyl group of this compound to a small molecule containing an amine and the desired bioorthogonal handle (e.g., propargylamine (B41283) to introduce an alkyne, or an amino-azide molecule).

The resulting mPEG9-alkyne or mPEG9-azide reagent can then be "clicked" onto a biomolecule that has been correspondingly modified with the complementary functional group (an azide or alkyne, respectively). This approach offers exceptional specificity and is widely used for labeling and conjugating a range of biomolecules. chempep.com

Bioorthogonal ligation refers to any chemical reaction that can occur inside of living systems without interfering with native biochemical processes. Click chemistry is a prominent example, but other strategies exist, such as the strain-promoted azide-alkyne cycloaddition (SPAAC) or tetrazine ligations. In all cases, this compound can serve as the core PEG spacer. Its carboxyl group provides a convenient attachment point for linking to the specific reactive moieties required for these advanced ligations, such as cyclooctynes (e.g., DBCO, BCN) or tetrazines. chempep.com The hydrophilic and flexible nature of the mPEG9 spacer ensures that the reactive group is accessible for ligation while improving the solubility of the entire construct.

Light-induced conjugation methods offer temporal and spatial control over the ligation process. In one such approach, a photo-activatable group is used to trigger the formation of a covalent bond with an antibody. Research into labeling monoclonal antibodies (mAbs) has demonstrated a photochemical process for creating bioconjugates. nih.gov In these systems, a PEG linker can be incorporated to improve properties like solubility and radiochemical conversion. nih.gov A linker like this compound could be integrated by first coupling it to a photo-activatable crosslinker (e.g., one containing a diazirine or an aryl azide) via its carboxylic acid. This functionalized PEG linker can then be incubated with the antibody and irradiated with UV light at a specific wavelength to initiate covalent attachment, often targeting solvent-accessible amino acid residues.

Bioorthogonal Ligation Strategies Utilizing this compound

Impact of this compound on Conjugate Stability and Functionality

The addition of a PEG chain, even a relatively short one like mPEG9, can have significant effects on the resulting conjugate's physical and biological properties.

Stability: PEGylation generally increases the stability of bioconjugates in several ways. The hydrophilic PEG chain can shield the protein from proteolytic enzymes, thereby increasing its resistance to degradation. nih.gov It can also enhance colloidal stability, preventing aggregation by creating a steric barrier on the surface of the biomolecule. nih.gov However, the impact on thermal stability can vary. While some studies report that PEGylation enhances conformational stability, others note that conjugation can lead to a decrease in the thermal stability of the protein, with the extent of destabilization sometimes correlating with the number of attached PEG chains. nih.govnih.gov

Functionality: A common consequence of PEGylation is a reduction in the biological activity or binding affinity of the parent molecule. nih.gov The PEG chain can cause steric hindrance, physically blocking the active site or binding interface of a protein, which reduces its ability to interact with its target. nih.gov This effect is dependent on the site of attachment and the size of the PEG chain. Studies on antibody-drug conjugates (ADCs) have shown that while antigen affinity may not be altered, the interaction with Fc receptors can be negatively impacted by PEGylation, particularly with higher loads of the PEG-drug linker. nih.govbiochempeg.com

Table 2: Summary of this compound Impact on Bioconjugate Properties

| Property | General Impact of PEGylation | Notes and Considerations |

|---|---|---|

| Solubility | Increased | The hydrophilic nature of the PEG chain enhances solubility in aqueous media. chempep.com |

| Proteolytic Resistance | Increased | The PEG chain provides a protective layer that sterically hinders access by proteases. nih.gov |

| Thermal Stability | Variable | Can increase or decrease depending on the protein and conjugation site. nih.govnih.gov |

| Biological Activity | Often Decreased | Steric hindrance from the PEG chain can interfere with binding or catalytic activity. nih.gov |

| Immunogenicity | Generally Decreased | The PEG chain can mask antigenic epitopes on the protein surface. oup.com |

| Circulation Half-Life | Increased | Increased hydrodynamic volume reduces clearance by the kidneys. frontiersin.org |

Applications of Mpeg9 Ch2cooh in Biomedical and Material Sciences Research

Development of Polymer-Biomolecule Conjugates with mPEG9-CH2COOH

The ability of this compound to covalently attach to biomolecules—a process often referred to as PEGylation—has led to significant advancements in the pharmaceutical properties of several therapeutic agents. conicet.gov.ar The covalent attachment of the mPEG chain can improve the solubility, stability, and circulation time of biomolecules. conicet.gov.arnih.gov

The modification of proteins and peptides with mPEG derivatives is a well-established strategy to enhance their therapeutic value. conicet.gov.ar The terminal carboxylic acid group on this compound is key to this process. It allows for conjugation with the amine groups present in proteins and peptides, such as the N-terminal amino group or the ε-amino group of lysine (B10760008) residues, to form stable amide bonds. conicet.gov.arbiochempeg.combiochempeg.com This acylation reaction is a common and efficient method for PEGylation. nih.gov

The conjugation process can significantly improve the physicochemical and biomedical properties of the modified protein or peptide. conicet.gov.ar For instance, PEGylation is known to enhance the aqueous solubility of hydrophobic molecules and can protect the biomolecule from enzymatic degradation, thereby prolonging its presence in the bloodstream. nih.gov The selection of mPEG reagents with specific functional end-groups, like the carboxylic acid in this compound, allows for controlled reactivity and the generation of more homogeneous conjugates. conicet.gov.ar

Research Focus on Protein/Peptide PEGylation

| Research Area | Biomolecule Target | Desired Outcome of this compound Conjugation |

|---|---|---|

| Therapeutics | Enzymes, Cytokines, Peptides | Improved stability, extended half-life, reduced immunogenicity |

Antibody-drug conjugates (ADCs) are a class of targeted cancer therapies that deliver a potent cytotoxic drug directly to cancer cells. mascogroup.com These complex molecules consist of a monoclonal antibody connected to a cytotoxic payload via a chemical linker. mascogroup.com The linker plays a crucial role in the stability and efficacy of the ADC. creative-biolabs.comnih.gov

Key Components of an Antibody-Drug Conjugate (ADC)

| Component | Function | Role of this compound |

|---|---|---|

| Monoclonal Antibody | Targets specific antigens on cancer cells. | Not directly involved, but the linker attaches to it. |

| Cytotoxic Payload | A potent drug that kills cancer cells. | Not directly involved, but the linker attaches to it. |

The conjugation of oligomers with PEG chains is a strategy employed in materials science and electronics. ucm.esnih.gov π-conjugated oligomers, for example, are investigated for their electronic properties and applications in devices like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). ucm.es However, these oligomers can sometimes have limited solubility or processability.

Antibody-Drug Conjugate (ADC) Design Featuring this compound Linkers

This compound in Advanced Drug Delivery Systems

The unique properties of PEG derivatives make them highly suitable for constructing advanced drug delivery systems. frontiersin.org this compound, in particular, is used in the formulation of nanoparticles and hydrogels designed for controlled and targeted drug release. cd-bioparticles.net

Polymeric micelles are nanosized, core-shell structures that self-assemble from amphiphilic block copolymers in an aqueous solution. saspublishers.comiajpr.com These micelles can encapsulate poorly water-soluble drugs in their hydrophobic core, thereby improving the drug's solubility and bioavailability. saspublishers.com The hydrophilic PEG shell provides a stealth-like characteristic, reducing uptake by the reticuloendothelial system and prolonging circulation time. nih.gov

mPEG-conjugated molecules, such as those formed using this compound, can be designed to be amphiphilic. The PEG portion constitutes the hydrophilic block, while the conjugated molecule forms the hydrophobic core. These conjugates can self-assemble into polymeric micelles for drug delivery. nih.gov The formation of these micelles typically occurs above a specific concentration known as the critical micelle concentration (CMC). saspublishers.commdpi.com The resulting nanoparticles can be engineered for controlled drug release, which may be triggered by environmental factors or occur via diffusion from the micelle core. saspublishers.com

Characteristics of Polymeric Micelles for Drug Delivery

| Property | Description | Contribution of this compound |

|---|---|---|

| Core-Shell Structure | Hydrophobic core for drug encapsulation, hydrophilic shell for stability. saspublishers.com | The mPEG chain forms the hydrophilic shell. |

| Nanosized | Typically in the nanometer range, allowing for potential targeting. nih.gov | The length of the mPEG chain influences micelle size. |

| Enhanced Solubility | Can carry hydrophobic drugs in an aqueous environment. saspublishers.com | The hydrophilic nature of PEG improves overall solubility. |

Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb and retain large amounts of water while maintaining their structure. cellgs.comnih.gov Their biocompatibility and porous nature make them excellent candidates for drug delivery systems. cellgs.comslideshare.net PEG and its derivatives are widely used in the formation of hydrogels due to their non-toxicity, non-immunogenicity, and hydrophilicity. frontiersin.orgnih.gov

Strategies for Enhancing Drug Solubility and Circulation Time through this compound PEGylation

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy in pharmaceutical sciences to improve the physicochemical and pharmacokinetic properties of therapeutic agents. The use of heterobifunctional PEG linkers like this compound, which possesses a methoxy-capped oligoethylene glycol chain and a terminal carboxylic acid group, offers a versatile platform for this purpose.

Enhancing Drug Solubility

A primary challenge in drug development is the poor aqueous solubility of many new chemical entities, which hinders their absorption and bioavailability. nih.gov PEGylation with this compound can significantly enhance the solubility of hydrophobic drugs. The long, hydrophilic poly(ethylene glycol) chain forms hydrogen bonds with water molecules, effectively creating a hydrophilic shell around the drug molecule. mdpi.com This process masks the hydrophobic core of the drug, leading to a substantial increase in its apparent water solubility. mdpi.comijpsjournal.com Various techniques are employed to improve the solubility of poorly soluble drugs, including physical modifications like particle size reduction and chemical modifications. nih.govpnrjournal.com For instance, forming a polymeric prodrug by conjugating a hydrophobic drug like Paclitaxel (PTX) with a hydrophilic polymer has been shown to achieve a significant improvement in solubility, which is more conducive to in vivo delivery and absorption. mdpi.com

Prolonging Circulation Time

The efficacy of many drugs is limited by their rapid clearance from the bloodstream, primarily through renal filtration for small molecules and uptake by the mononuclear phagocyte system (MPS) for larger entities like nanoparticles. nih.govresearchgate.net PEGylation with this compound provides a "stealth" effect, prolonging the systemic circulation time. nih.govmdpi.com The hydrophilic PEG chains create a steric barrier on the surface of the drug or drug carrier. mdpi.com This steric hindrance inhibits the adsorption of opsonin proteins from the blood, which are responsible for marking particles for uptake by phagocytic cells of the MPS, particularly in the liver and spleen. nih.govmdpi.com By evading the immune system, PEGylated conjugates remain in circulation for extended periods, increasing from minutes to several hours. mdpi.com This prolonged circulation enhances the probability of the drug reaching its intended therapeutic target, which is particularly beneficial for passive targeting of tumors via the Enhanced Permeation and Retention (EPR) effect. mdpi.comnih.gov The molecular weight and surface density of the PEG chains are critical parameters, with studies showing that increased PEG coverage can efficiently improve the circulation half-life of nanoparticles. mdpi.com

| Strategy | Mechanism | Outcome | Research Finding |

| Solubility Enhancement | The hydrophilic mPEG9 chain creates a water-soluble shell around a hydrophobic drug. mdpi.com | Increases the apparent water solubility of the drug. mdpi.comijpsjournal.com | Conjugation of hydrophobic drugs with hydrophilic polymers like PEG significantly improves their solubility and suitability for in vivo administration. mdpi.com |

| Circulation Time Extension | The PEG chain forms a steric, hydrophilic barrier that prevents opsonization and uptake by the mononuclear phagocyte system (MPS). nih.govmdpi.com | Reduces clearance from the bloodstream, leading to a longer circulation half-life. mdpi.com | Increased PEG coverage on nanoparticles was shown to improve circulation half-life and decrease retention in the liver and spleen. mdpi.com |

Research into Targeted Drug Delivery Mechanisms Utilizing this compound Conjugates

Targeted drug delivery aims to concentrate a therapeutic agent at a specific site of action, such as a tumor or inflamed tissue, thereby increasing efficacy and reducing off-target toxicity. wjpmr.comglobalresearchonline.netcore.ac.uk The this compound linker is instrumental in designing such systems due to its heterobifunctional nature. The terminal carboxylic acid (-COOH) group serves as a versatile chemical handle for covalently attaching targeting ligands, while the PEG chain provides the previously discussed benefits of solubility and extended circulation. uni-marburg.demdpi.com

The primary mechanism is active targeting, where the delivery system is directed to a specific site based on surface modifications. globalresearchonline.net This is achieved by conjugating the carboxyl group of this compound to a targeting moiety that has a high affinity for a receptor overexpressed on the target cells. Common targeting ligands include:

Peptides: Small peptides, such as the Arginine-Glycine-Aspartic acid (RGD) peptide, can be attached to the PEG linker. RGD peptides specifically bind to αvβ3 integrins, which are often overexpressed on the surface of tumor endothelial cells and some cancer cells, facilitating targeted uptake. mdpi.com

Antibodies: Monoclonal antibodies (mAbs) or their fragments can be conjugated to the delivery system to target specific cell surface antigens.

Aptamers: These are single-stranded DNA or RNA molecules that can fold into unique three-dimensional structures to bind to specific target molecules with high affinity and specificity.

In a typical design, a drug is encapsulated within a nanoparticle or liposome, which is then surface-functionalized with this compound. A targeting ligand is subsequently coupled to the carboxyl terminus of the PEG linker. Upon intravenous administration, the PEG chain shields the nanocarrier, allowing it to circulate for an extended period and avoid the reticuloendothelial system (RES). nih.gov This long circulation time increases the opportunity for the targeting ligand to interact with its specific receptor at the disease site, leading to accumulation and cellular internalization via receptor-mediated endocytosis. wjpmr.combspublications.net

| Targeting Moiety | Target Receptor/Cell | Mechanism of Action | Reference |

| RGD Peptides | αvβ3 Integrins on tumor cells | Binds to overexpressed integrins, promoting receptor-mediated endocytosis of the drug conjugate. mdpi.com | mdpi.com |

| Antibodies | Specific cell surface antigens | Recognizes and binds to unique antigens on diseased cells, leading to targeted accumulation. | globalresearchonline.net |

| Aptamers | Various molecular targets | Folds into specific conformations to bind targets with high affinity, similar to antibodies. | mdpi.com |

| Transferrin | Transferrin receptors on cancer cells | Exploits the high demand for iron in cancer cells, leading to uptake via the transferrin receptor. | researchgate.net |

Intelligent and Stimuli-Responsive Drug Delivery Systems Incorporating this compound

Intelligent or stimuli-responsive drug delivery systems are advanced platforms designed to release their therapeutic payload in response to specific triggers present in the local microenvironment of diseased tissues. mdpi.comnih.govwikipedia.org These systems can differentiate between healthy and pathological tissues, offering a higher degree of control over drug release. nih.gov The this compound linker can be integrated into these systems, often as part of a larger, more complex polymer or nanocarrier structure.

These systems exploit endogenous stimuli unique to the target site, such as:

pH: The microenvironment of tumors is often more acidic (pH ~6.5) compared to healthy tissues and blood (pH ~7.4). dovepress.com Researchers have designed micelles and nanoparticles where the this compound is attached via a pH-sensitive bond. In one strategy, the PEG shell, which provides stealth properties at physiological pH, can be shed in the acidic tumor environment. This deshielding can expose a targeting ligand or a cell-penetrating peptide that was previously hidden, enhancing cellular uptake specifically at the tumor site. dovepress.com

Redox Potential: The intracellular environment has a significantly higher concentration of reducing agents like glutathione (B108866) (GSH) than the extracellular space. This redox gradient can be exploited by incorporating disulfide bonds (-S-S-) into the drug delivery construct. For example, a drug could be linked to a carrier via a disulfide-containing linker that is itself attached to this compound. The system remains stable in the bloodstream, but once internalized by a cancer cell, the high GSH concentration cleaves the disulfide bond, triggering the release of the drug. dovepress.com

Enzymes: Specific enzymes that are overexpressed in certain diseases can be used as triggers. A drug can be linked to the this compound-functionalized carrier via a substrate that is specifically cleaved by a disease-associated enzyme, leading to site-specific drug release.

In a dual-responsive system, a micelle might be constructed with a pH-sensitive polymer and a redox-sensitive cross-linker. dovepress.com The this compound provides a hydrophilic corona that ensures stability and long circulation. dovepress.com Upon reaching the acidic tumor microenvironment, the micelle might swell or partially disassemble, allowing for deeper tissue penetration. dovepress.com After being taken up by a tumor cell, the high redox environment triggers the final release of the encapsulated drug. dovepress.com

| Stimulus | Triggering Condition | Mechanism of Release | Role of this compound |

| pH | Low pH (e.g., tumor microenvironment, endosomes) | Cleavage of acid-labile bonds or conformational change of pH-sensitive polymers. wikipedia.orgdovepress.com | Provides a hydrophilic "stealth" layer that can be shed at low pH to expose a targeting moiety. dovepress.com |

| Redox | High glutathione (GSH) concentration inside cells | Cleavage of disulfide bonds (-S-S-) within the nanocarrier structure. dovepress.com | Component of the overall conjugate, ensuring stability in circulation before intracellular release. |

| Enzymes | Overexpression of specific enzymes at disease sites | Enzymatic cleavage of a linker attaching the drug to the carrier. wikipedia.org | Part of the backbone of the carrier system that presents the enzyme-cleavable linker. |

Nanomaterials Functionalization with this compound

Surface Modification of Nanoparticles for Enhanced Colloidal Stability

A major challenge for the use of nanoparticles in biological applications is their tendency to aggregate in physiological fluids, which are characterized by high ionic strengths and protein concentrations. mdpi.com Surface modification with polymers is a key strategy to overcome this instability, and this compound is a highly effective agent for this purpose. uni-marburg.demdpi.com

The process involves covalently attaching this compound molecules to the surface of inorganic nanoparticles (e.g., gold, silica, or quantum dots). The carboxylic acid group provides a reactive handle for coupling to the nanoparticle surface, often through carbodiimide (B86325) chemistry (e.g., using EDC) to form amide bonds with surface amine groups. mdpi.com

Once attached, the PEG chains impart colloidal stability through two main mechanisms:

Steric Repulsion: The flexible, hydrophilic PEG chains extend from the nanoparticle surface into the surrounding aqueous medium, forming a dense protective layer. When two such modified particles approach each other, the polymer layers begin to overlap and compress. This compression is entropically and osmotically unfavorable, creating a strong repulsive force that prevents the nanoparticle cores from coming close enough for attractive van der Waals forces to cause aggregation. uni-marburg.dechalmers.se

Antifouling Properties: In biological fluids, proteins and other biomolecules tend to adsorb onto nanoparticle surfaces, a process called opsonization, which can trigger aggregation and clearance by the immune system. mdpi.com The hydrated, neutral, and flexible PEG layer is highly effective at repelling protein adsorption, a property known as antifouling. This preserves the individual nature of the nanoparticles and their colloidal stability in complex media. mdpi.com

Research has shown that this surface modification is crucial for maintaining the unique properties (e.g., optical, magnetic) of the nanoparticles in a dispersed state, which is essential for their application in diagnostics and therapeutics. mdpi.com

This compound in Magnetic Nanoparticle Surface Engineering for Biomedical Applications

Magnetic nanoparticles (MNPs), particularly those made of iron oxides like magnetite (Fe3O4) and maghemite (γ-Fe2O3), have attracted significant interest for biomedical applications such as magnetic resonance imaging (MRI) contrast enhancement, targeted drug delivery, and magnetic hyperthermia. researchgate.netmdpi.comdovepress.com However, bare MNPs are prone to aggregation due to strong magnetic dipole-dipole interactions and are susceptible to opsonization and rapid clearance in vivo. nih.gov

Surface engineering with this compound is a critical strategy to address these issues. researchgate.net The this compound is coated onto the MNP surface, providing a hydrophilic and biocompatible shell. researchgate.netnih.gov This PEG layer serves several vital functions:

Colloidal Stability: It prevents aggregation in physiological solutions, which is crucial for injectable formulations and for maintaining the superparamagnetic behavior of individual nanoparticles. researchgate.netscielo.org.co

Biocompatibility: The PEG coating masks the iron oxide core, reducing potential toxicity and immunogenicity.

Prolonged Circulation: As with other nanoparticles, the PEG layer provides a "stealth" characteristic, enabling the MNPs to evade the reticuloendothelial system and prolonging their blood circulation time. dovepress.com

Functional Handle: The terminal carboxylic acid group can be used for further functionalization, such as attaching targeting ligands (e.g., antibodies, peptides) to direct the MNPs to specific disease sites like tumors. researchgate.net

In magnetic hyperthermia, for example, the stability and dispersibility of the MNPs are paramount for achieving efficient and uniform heating when an alternating magnetic field is applied. researchgate.net Studies have shown that optimizing the PEG coating on MNPs can significantly enhance their specific absorption rate (SAR), a measure of heating efficiency, by improving their dispersibility and thermal conductivity. researchgate.net

Biosensor Surface Functionalization using this compound

The performance of a biosensor—its sensitivity, specificity, and reliability—is critically dependent on the functionalization of its sensor surface. mdpi.comsci-hub.se A key challenge is to immobilize biorecognition elements (e.g., antibodies, aptamers, enzymes) in their active conformation while simultaneously preventing the non-specific adsorption (NSA) of other molecules from the sample matrix, which causes background noise and false signals. sci-hub.senih.gov

This compound is an ideal molecule for creating a well-defined and highly effective biosensor surface. The functionalization typically involves a multi-step process:

Surface Activation: The sensor substrate (e.g., gold, silicon oxide, diamond) is activated to present chemical groups (e.g., -OH, -NH2) suitable for subsequent steps. nih.gov

Linker Attachment: A silane (B1218182) or thiol linker is often used to create a self-assembled monolayer (SAM) on the surface. sci-hub.se

PEGylation: The this compound is then covalently attached to this base layer. The PEG component forms a hydrophilic, flexible spacer that extends away from the surface.

Bioprobe Immobilization: The terminal carboxylic acid group of the PEG linker is activated (e.g., using EDC/NHS chemistry) and used to covalently bind the amine groups of the desired biorecognition molecule. nih.gov

This architecture offers several advantages:

Reduced Non-Specific Binding: The PEG layer acts as an effective antifouling agent, minimizing the adsorption of unwanted proteins and other interfering substances from complex biological samples like blood or serum. nih.govnih.gov

Enhanced Bioprobe Activity: The PEG linker acts as a flexible spacer, holding the immobilized bioreceptor away from the potentially denaturing influence of the sensor surface and providing it with the conformational freedom needed to effectively bind its target analyte. nih.gov

Controlled Probe Density: The density of the immobilized probes on the surface can be controlled by using a mixture of this compound and a non-reactive PEG derivative, allowing for optimization of the sensor's response. nih.gov

This strategy has been successfully applied to various biosensor platforms, including those based on microring resonators and diamond quantum sensors, to achieve sensitive and specific detection of biomarkers. mdpi.comnih.gov

This compound in Polymer Science and Engineering

In the realm of polymer science, this compound serves as a critical building block for creating materials with highly specific properties. Its defined chain length and monofunctional nature allow for precise control over the grafting of hydrophilic PEG chains onto various substrates and polymer backbones.

Preparation of Crosslinked Poly(ethylene glycol) Networks

Crosslinked Poly(ethylene glycol) (PEG) networks, commonly known as hydrogels, are three-dimensional structures renowned for their high water content and biocompatibility, making them ideal for applications in tissue engineering and drug delivery. polysciences.com The formation of these networks typically requires the use of PEG derivatives with at least two reactive functional groups (bifunctional or multi-arm PEGs) that can be covalently linked together. jenkemusa.com

While this compound is a monofunctional PEG and thus cannot form a crosslinked network on its own, it plays a crucial role in the modification of these hydrogels. polysciences.comjenkemusa.com Researchers can incorporate this compound into a pre-formed hydrogel network or during the polymerization process. The terminal carboxylic acid (-COOH) group can react with complementary functional groups within the hydrogel matrix, effectively grafting the mPEG9 chain onto the network. biochempeg.com This process is often used to:

Introduce specific functionalities : The PEG chain can be used to improve the biocompatibility of the hydrogel.

Control network properties : Grafting monofunctional PEGs can alter the swelling behavior, mesh size, and mechanical properties of the hydrogel.

Prevent non-specific interactions : The presence of mPEG chains on the surface of a hydrogel can prevent unwanted protein adhesion and cellular interactions, a critical feature for medical implants.

For instance, a study demonstrated that monofunctional PEG-tetrazine could be reacted with a tetrafunctional PEG-tetra-norbornene to form a hydrogel through secondary interactions induced by the click reaction, showcasing an innovative way monofunctional PEGs contribute to network formation. nih.gov

Functional Coatings Derived from this compound for Biomedical Implants

The surfaces of biomedical implants, such as cardiovascular stents and orthopedic devices, must be highly biocompatible to prevent adverse reactions from the body, including protein fouling and immune responses. researchgate.net Functional coatings derived from this compound are instrumental in achieving this biocompatibility. biochempeg.com The process, known as PEGylation, involves covalently attaching PEG chains to the implant surface.

The carboxylic acid terminus of this compound is key to this application. biochempeg.comcd-bioparticles.net It can readily react with primary amine groups present on a specially prepared implant surface. biochempeg.com This reaction, often facilitated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS), forms a stable amide bond that securely anchors the PEG chain to the device. researchgate.net

The benefits of creating a dense layer of mPEG9 chains on a biomedical implant are numerous:

Reduced Protein Adsorption : The hydrophilic PEG chains create a hydration layer that acts as a physical barrier, effectively preventing proteins and other biomolecules from adhering to the surface.

Improved Biocompatibility : By masking the underlying material from the biological environment, PEG coatings minimize the foreign body response and reduce the risk of implant rejection. researchgate.net

Enhanced Blood Compatibility : For blood-contacting devices like stents, PEGylation has been shown to suppress platelet activation and adhesion, reducing the risk of thrombosis. researchgate.net

Research has confirmed that modifying stainless steel surfaces with mPEG enhances their biocompatibility, providing a basis for developing next-generation coronary stents. researchgate.net

Fabrication of Slippery Covalently Attached Liquid-Like Surfaces Utilizing mPEG Chains

A cutting-edge application of mPEG chains is in the creation of slippery covalently attached liquid-like surfaces (SCALS). acs.org These are nano-thin coatings of liquid-like polymers chemically tethered to a solid substrate, designed to have extremely low droplet friction and exceptional resistance to fouling from bacteria, ice, and other contaminants. researcher.life

A pivotal study demonstrated the fabrication of SCALS using a mixture of hydrophobic polydimethylsiloxane (B3030410) (PDMS) and hydrophilic mPEG, including chains with 9 to 12 ethylene (B1197577) glycol units (mPEG9-12). acs.orgresearcher.life The fabrication involves a two-step spin-coating process where reactive solutions of the polymers are applied sequentially to a surface. acs.orgresearcher.life

The key performance metric for these surfaces is contact angle hysteresis (CAH), which is the difference between the advancing and receding contact angles of a liquid droplet. biolinscientific.com A low CAH indicates a very smooth, chemically homogeneous surface on which droplets can slide off easily. biolinscientific.comlehigh.edu The research on mixed PDMS-mPEG surfaces yielded remarkable results:

An exceptionally low contact angle hysteresis of 0.9 ± 0.3° was achieved with mPEG9–12 layers, representing one of the lowest values ever reported for a hydrophilic, covalently attached liquid surface. acs.orgresearcher.liferesearcher.life

This ultra-low CAH signifies minimal contact line friction, making the surface extremely slippery. researcher.life

The study found that the properties of the slippery surface, such as wettability, could be precisely tuned by changing the ratio of PDMS to mPEG. acs.orgresearcher.life

The relationship between the properties of the mPEG layer and the resulting slipperiness is a critical area of research. The table below summarizes findings on the optimization of these surfaces.

| mPEG Chain Length | Coating Method | Resulting Layer Thickness | Minimum Achieved CAH | Reference |

| mPEG6-9 | Immersion | ~1.5 nm | Not Reported as Minimum | acs.org |

| mPEG9-12 | Spin Coating | ~2.0 nm | 0.9° | acs.org |

| mPEG21-24 | Immersion | ~0.4 nm | Not Reported as Minimum | acs.org |

This interactive table summarizes key findings from research on mPEG-based slippery surfaces. The data highlights how chain length and application method influence the physical characteristics and performance of the coating.

These findings demonstrate that this compound and similar oligomers are central to developing next-generation anti-fouling and low-friction materials for a wide array of applications, from biomedical devices to energy systems. researcher.life

Analytical Characterization and Quality Assurance of Mpeg9 Ch2cooh and Its Conjugates

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in verifying the chemical structure and purity of mPEG9-CH2COOH. These techniques provide detailed information about the molecular framework and the presence of any potential impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound. msu.edunih.gov Both ¹H and ¹³C NMR are utilized to provide a comprehensive profile of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons within the molecule.

Methoxy (B1213986) Group (-OCH₃): A sharp singlet is typically observed around 3.3 ppm, corresponding to the three protons of the terminal methoxy group.

PEG Backbone (-CH₂CH₂O-): The repeating ethylene (B1197577) glycol units give rise to a complex multiplet, usually found in the region of 3.5-3.7 ppm.

Methylene (B1212753) Protons adjacent to Carboxyl Group (-CH₂COOH): The protons on the carbon adjacent to the carboxylic acid group are deshielded and typically appear as a triplet at approximately 2.4-2.6 ppm. bhu.ac.in

Carboxylic Acid Proton (-COOH): A broad singlet corresponding to the acidic proton is often observed downfield, generally between 10.0 and 12.0 ppm. bhu.ac.indocbrown.info

The integration of these signals provides a quantitative measure of the relative number of protons, confirming the structure of the molecule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with distinct signals for each unique carbon environment. libretexts.orglibretexts.org

Methoxy Carbon (-OCH₃): A signal for the methoxy carbon is typically found around 59 ppm.

PEG Backbone Carbons (-CH₂CH₂O-): The carbons of the ethylene glycol backbone resonate in the region of 69-71 ppm.

Methylene Carbon adjacent to Carboxyl Group (-CH₂COOH): This carbon signal is expected to appear around 35 ppm.

Carboxyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid group is significantly deshielded and appears far downfield, typically in the range of 170-180 ppm. libretexts.orglibretexts.org

The chemical shifts in both ¹H and ¹³C NMR are sensitive to the electronic environment, making this technique highly effective for confirming the successful synthesis and purity of this compound. libretexts.org

Interactive Data Table: Expected NMR Chemical Shifts for this compound

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methoxy (-OCH₃) | ~3.3 (singlet) | ~59 |

| PEG Backbone (-CH₂CH₂O-) | ~3.5-3.7 (multiplet) | ~69-71 |

| Methylene adjacent to COOH (-CH₂COOH) | ~2.4-2.6 (triplet) | ~35 |

| Carboxylic Acid (-COOH) | ~10.0-12.0 (broad singlet) | ~170-180 |

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to characterize its bioconjugates. vanderbilt.eduscribd.com It provides precise mass-to-charge ratio (m/z) information, which is crucial for confirming the identity and purity of the compound.

Molecular Weight Verification of this compound:

Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed. libretexts.org These methods allow for the ionization of the this compound molecule with minimal fragmentation, yielding a prominent molecular ion peak. The theoretical monoisotopic mass of this compound is approximately 484.28 g/mol , and the observed mass in the spectrum should closely match this value, confirming the correct number of ethylene glycol repeat units.

Characterization of this compound Conjugates:

MS is also instrumental in the analysis of this compound that has been conjugated to biomolecules, such as peptides or proteins. cellmosaic.com By comparing the mass spectrum of the unconjugated biomolecule with that of the PEGylated conjugate, the number of attached this compound units can be determined. Each successful conjugation will result in a mass increase corresponding to the mass of the this compound molecule. This allows for the assessment of conjugation efficiency and the identification of different PEGylated species (e.g., mono-PEGylated, di-PEGylated).

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis

Chromatographic Methods for Purity and Conjugation Efficiency Determination

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying the efficiency of conjugation reactions. torontech.com These methods separate components of a mixture based on their physical and chemical properties.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quality control of this compound and its derivatives. moravek.com It is particularly useful for determining purity and for monitoring the progress of conjugation reactions. thermofisher.com

Purity Assessment of this compound:

Reversed-phase HPLC (RP-HPLC) is frequently used to assess the purity of this compound. renyi.hu In this method, the PEG derivative is passed through a hydrophobic stationary phase. By using a gradient of an organic solvent (like acetonitrile) in an aqueous mobile phase, impurities with different hydrophobicities can be separated from the main compound. The purity is determined by the relative area of the main peak in the resulting chromatogram. A high purity is indicated by a single, sharp peak with minimal presence of other peaks. sepscience.com

Analysis of Conjugation Efficiency:

RP-HPLC is also a powerful tool for analyzing the products of a conjugation reaction. researchgate.net The unreacted biomolecule, the this compound, and the resulting PEGylated conjugate will all have different retention times on an RP-HPLC column due to their differing hydrophobicities. nih.gov This allows for the separation and quantification of each component, providing a direct measure of the conjugation efficiency.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to characterize the polymer chain length and polydispersity of PEG derivatives. jenkemusa.com

GPC separates molecules based on their hydrodynamic volume in solution. Larger molecules are excluded from the pores of the column packing material and elute earlier, while smaller molecules can penetrate the pores and have a longer elution time. For a relatively monodisperse species like this compound, GPC can confirm the narrow molecular weight distribution. The polydispersity index (PDI), which is the ratio of the weight average molecular weight (Mw) to the number average molecular weight (Mn), is a key parameter obtained from GPC analysis. A PDI value close to 1.0 indicates a highly monodisperse sample. While MALDI-TOF MS is often used for determining the molecular weight of PEG standards, GPC is the standard method for determining polydispersity. jenkemusa.comjenkemusa.com

Interactive Data Table: Chromatographic and Mass Spectrometric Analysis of this compound

| Technique | Parameter Measured | Typical Application |

| ¹H and ¹³C NMR | Structural integrity, presence of functional groups | Confirmation of chemical structure and purity |

| Mass Spectrometry (ESI, MALDI) | Molecular weight, mass of conjugates | Verification of molecular mass, determination of conjugation degree |

| RP-HPLC | Purity, separation of reaction components | Purity assessment, quantification of conjugation efficiency |

| GPC/SEC | Molecular weight distribution, Polydispersity Index (PDI) | Characterization of polymer chain length and homogeneity |

High-Performance Liquid Chromatography (HPLC) of this compound and its Conjugates

Advanced Techniques for Functional Characterization of this compound Bioconjugates

Beyond structural and purity analysis, it is crucial to assess the functional integrity of bioconjugates formed with this compound. acs.org The attachment of PEG chains can sometimes impact the biological activity of the conjugated molecule. A variety of advanced techniques are employed to ensure that the bioconjugate retains its desired function.

For instance, if this compound is conjugated to an antibody, techniques like Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR) can be used to evaluate the binding affinity of the antibody to its target antigen. plos.org If it is conjugated to an enzyme, specific activity assays are performed to measure the catalytic efficiency of the PEGylated enzyme. For bioconjugates intended for cellular interactions, cell-based assays can be employed to assess their biological response. These functional characterization methods are critical for the successful development of PEGylated therapeutics and diagnostics. tainstruments.com The choice of technique is highly dependent on the nature of the biomolecule that is conjugated to the this compound. nih.gov

Evaluation of Conjugation Efficiency and Yield

The success of a PEGylation reaction hinges on its efficiency and the resulting yield of the desired conjugate. Evaluating these parameters is critical for process optimization and ensuring product consistency. The primary goal is to accurately quantify the amount of PEGylated product versus the unreacted starting materials, namely the native biomolecule and the free this compound.

Several analytical methods are employed for this purpose, with chromatographic techniques being the most prevalent. frontiersin.org High-Performance Liquid Chromatography (HPLC) is a cornerstone for separating and quantifying the reaction components. frontiersin.org Specific HPLC modes are chosen based on the properties of the conjugate:

Size-Exclusion Chromatography (SEC-HPLC): This method separates molecules based on their hydrodynamic volume. The PEGylated conjugate, being larger than the unconjugated protein or peptide, will elute earlier. SEC-HPLC is effective for demonstrating the formation of the larger macromolecule and quantifying the relative amounts of conjugate, dimer, and aggregate. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity. The attachment of the hydrophilic PEG chain alters the retention time of the biomolecule, allowing for the separation of the conjugate from the unreacted native molecule. nih.gov

Mass Spectrometry (MS) is another indispensable tool, often coupled with liquid chromatography (LC-MS). frontiersin.orgnih.gov MS provides precise molecular weight information, which directly confirms the covalent attachment of the PEG chain and can determine the degree of PEGylation (i.e., the number of PEG molecules attached to a single biomolecule). frontiersin.orgnih.gov

The table below summarizes key techniques used to evaluate conjugation efficiency.

| Analytical Technique | Principle of Separation/Detection | Information Obtained | Primary Application in PEGylation |

|---|---|---|---|

| SEC-HPLC | Separation by hydrodynamic size | Molecular size distribution | Quantifying aggregates and separating conjugate from smaller, unreacted biomolecules. nih.gov |

| RP-HPLC | Separation by hydrophobicity | Purity and identity | Resolving PEGylated species from un-PEGylated forms and other impurities. nih.gov |

| IEX-HPLC | Separation by net surface charge | Charge heterogeneity | Separating positional isomers of PEGylated proteins. |

| LC-MS | Separation by LC, detection by mass-to-charge ratio | Precise molecular weight, degree of PEGylation | Confirming covalent attachment and identifying the number of attached PEG chains. frontiersin.org |

Assessment of Biological Activity and Targeting Efficacy of this compound Bioconjugates

A critical quality attribute of any therapeutic bioconjugate is the retention of its biological function. fujifilm.com The process of conjugation, while beneficial for pharmacokinetics, can potentially alter the three-dimensional structure of a protein or peptide, thereby impacting its activity and ability to bind to its target. fujifilm.comtypeset.io Therefore, rigorous assessment of the biological activity and targeting efficacy of this compound bioconjugates is essential. j-morphology.com

The choice of assay depends on the nature of the bioconjugate and its intended therapeutic action.

In Vitro Cell-Based Assays: These are fundamental for determining the potency of a PEGylated therapeutic. For example, if the conjugate is an enzyme, its activity can be measured by monitoring the rate at which it converts a substrate into a product. For a PEGylated cytokine, a cell proliferation or anti-proliferative assay using a responsive cell line would be appropriate.

Binding Assays: Techniques like Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR) are used to quantify the binding affinity of the conjugate to its target receptor or antigen. This is particularly crucial for targeted therapies, where the PEGylated molecule is designed to bind specifically to certain cells, such as cancer cells. typeset.io These assays can detect subtle changes in binding kinetics (association and dissociation rates) that might result from PEGylation.

Targeting Efficacy Evaluation: For bioconjugates designed for targeted delivery, efficacy is assessed by their ability to selectively accumulate at the desired site. typeset.ionih.gov This can be evaluated in vitro by co-culturing the targeted cells (e.g., tumor cells) with non-target cells and measuring the preferential uptake of or effect on the target cell population. The biological activity of an antibody Fab' fragment, for instance, can be maintained after its incorporation into a polymer conjugate, demonstrating successful targeting. nih.gov

The table below provides examples of assays used to assess the functional integrity of bioconjugates.

| Assay Type | Purpose | Example Application for this compound Conjugate | Metric Measured |

|---|---|---|---|

| Cell Proliferation Assay (e.g., MTT, XTT) | Measure cell viability/metabolic activity | Assessing the potency of a PEGylated growth factor or cytotoxic drug conjugate. | EC50 or IC50 value |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Quantify binding to a target antigen/receptor | Confirming a PEGylated antibody retains its ability to bind to its target protein. | Binding affinity (Kd) |

| Surface Plasmon Resonance (SPR) | Measure real-time binding kinetics | Detailed characterization of the interaction between a PEGylated ligand and its receptor. | Association (ka) and dissociation (kd) rates |

| Flow Cytometry | Measure cell binding/uptake | Quantifying the specific binding of a fluorescently-labeled PEGylated targeting moiety to cancer cells. | Percentage of positive cells, mean fluorescence intensity |

Colloidal Stability Assessments of this compound Modified Nanomaterials

When this compound is used to modify the surface of nanoparticles (NPs), a primary goal is to improve their colloidal stability, especially in complex biological fluids characterized by high ionic strengths. nih.gov Unmodified nanoparticles tend to aggregate in such environments due to the screening of surface charges and van der Waals forces. nih.gov The hydrophilic and flexible PEG chains create a steric barrier on the nanoparticle surface, physically preventing the particles from approaching each other and aggregating. wilhelm-lab.com

Assessing this stability is crucial for any biomedical application to ensure the nanoparticles remain dispersed and functional. nih.gov Several techniques are used to monitor colloidal stability over time and under various stress conditions (e.g., different pH, salt concentrations, temperatures). a-star.edu.sgresearchgate.net

Dynamic Light Scattering (DLS): This is the most common technique for measuring the hydrodynamic diameter and size distribution of nanoparticles in a suspension. An increase in the average particle size over time is a direct indicator of aggregation. DLS is used to predict the long-term thermal stability of nanoparticles. a-star.edu.sg

UV-Visible Spectroscopy: For certain types of nanoparticles, such as gold or silver NPs, aggregation causes a change in their surface plasmon resonance, which can be monitored as a shift in the peak absorbance wavelength or a broadening of the peak. nih.gov

Zeta Potential Measurement: This technique measures the surface charge of the nanoparticles. While PEGylation primarily provides steric stabilization, changes in zeta potential can still offer insights into surface modifications and stability in low-ionic-strength media.

The table below illustrates hypothetical DLS data for nanoparticles before and after modification with this compound, demonstrating the enhancement of colloidal stability.

| Nanoparticle Sample | Dispersion Medium | Initial Hydrodynamic Diameter (nm) | Hydrodynamic Diameter after 24h (nm) | Conclusion |

|---|---|---|---|---|

| Unmodified Nanoparticles | Deionized Water | 100 ± 2 | 102 ± 3 | Stable |

| Unmodified Nanoparticles | Saline Solution (0.9% NaCl) | 101 ± 2 | >1000 (Aggregated) | Unstable |

| This compound Modified NPs | Deionized Water | 115 ± 3 | 116 ± 3 | Stable |

| This compound Modified NPs | Saline Solution (0.9% NaCl) | 116 ± 4 | 120 ± 5 | Stable due to steric hindrance. wilhelm-lab.comnih.gov |

Emerging Analytical Methodologies for Complex PEGylated Systems

As PEGylated therapeutics and nanomaterials become more complex, the demand for more powerful and detailed analytical methods grows. fujifilm.com While traditional techniques remain valuable, emerging methodologies are providing deeper insights into the structure and behavior of these systems.

Future analytical strategies will increasingly rely on a combination of advanced separation and detection technologies:

Mixed-Mode Chromatography: This advanced chromatographic technique utilizes resins with multiple functionalities (e.g., combining hydrophobic and ion-exchange properties). It can provide higher resolution and unique selectivity for separating complex mixtures of PEGylated isoforms that are difficult to resolve with single-mode chromatography. fujifilm.com

High-Throughput and Automated Systems: The integration of automation and high-throughput platforms for chromatographic and cell-based assays accelerates the development process, allowing for more rapid screening and optimization of conjugation reactions and formulations. fujifilm.com

Single-Particle Inductively Coupled Plasma Mass Spectrometry (SP-ICP-MS): This powerful technique can measure the size of individual metallic nanoparticles and quantify their aggregation state in situ at very low concentrations. wilhelm-lab.com It offers a high-throughput method to assess colloidal stability and the effects of surface modifications under physiologically relevant conditions. wilhelm-lab.com

Computational Modeling: The use of computational tools, such as computational fluid dynamics (CFD), is emerging as a way to model and predict the efficiency of conjugation reactions at a large scale. fujifilm.com Molecular dynamics simulations can also help clarify interactions, binding sites, and the stability of PEGylated proteins, aiding in the rational design of new biopharmaceuticals. frontiersin.org

The table below compares traditional analytical approaches with these emerging methodologies.

| Analytical Challenge | Traditional Approach | Emerging Methodology | Advantage of Emerging Method |

|---|---|---|---|

| Separation of complex isomers | Single-mode HPLC (SEC, IEX, RP) nih.gov | Mixed-Mode Chromatography fujifilm.com | Higher resolution and selectivity for closely related species. |

| Detailed structural characterization | SDS-PAGE, standalone MS | Coupled techniques like LC-MS/MS frontiersin.orgnih.gov | Provides separation, mass confirmation, and structural information in one analysis. |

| Assessing nanoparticle aggregation | Dynamic Light Scattering (DLS) | Single-Particle ICP-MS (SP-ICP-MS) wilhelm-lab.com | Provides quantitative, high-throughput analysis of individual aggregates. wilhelm-lab.com |

| Optimizing reaction scale-up | Empirical lab-scale trials | Computational Fluid Dynamics (CFD) fujifilm.com | Models mixing and reaction kinetics to predict large-scale performance. fujifilm.com |

Q & A

Q. How should researchers structure interdisciplinary collaborations to advance this compound applications?

- Methodological Answer : Define roles using a Gantt chart, integrating synthetic chemists (polymer design), biologists (in vitro testing), and data scientists (multivariate analysis). Establish shared protocols (e.g., electronic lab notebooks) and regular cross-team reviews to align milestones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.